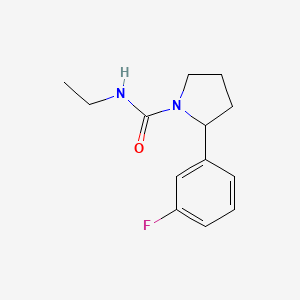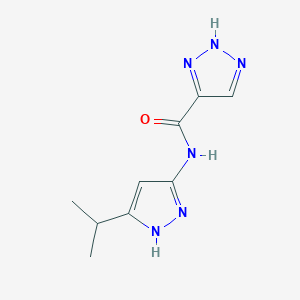![molecular formula C10H16N4O B7530806 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPME is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can also reduce pain by inhibiting the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the formation of beta-amyloid plaques in animal models of Alzheimer's disease, which are involved in the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be easily synthesized using established methods and can be used in a variety of assays to study its pharmacological effects. However, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Zukünftige Richtungen
There are several future directions for the study of 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its pharmacokinetics and toxicity in animal models and humans. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of new drugs based on 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Synthesemethoden
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized through various methods, including the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with methyl isocyanate, followed by purification through recrystallization. Another method involves the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with phosgene, followed by reaction with methylamine. The resulting product is then purified through column chromatography. These methods have been reported to yield 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research has shown that 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have potential antitumor activity, as it can induce apoptosis in cancer cells. In addition, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-7-9(6-13-14)5-12-10(15)11-4-8-2-3-8/h6-8H,2-5H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXBYCHIBYRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)

![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)


![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)